molecular formula C17H20BrN5O3 B11277211 Butyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Butyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B11277211
M. Wt: 422.3 g/mol
InChI Key: QSPCOFAPUUSMMK-UHFFFAOYSA-N
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Description

Butyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of tetrazolopyrimidines This compound is characterized by its unique structure, which includes a butyl ester group, a brominated methoxyphenyl ring, and a tetrazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of Tetrazolopyrimidine Core: The tetrazolopyrimidine core is synthesized through a cyclization reaction involving a suitable precursor, such as an aminopyrimidine derivative, and a nitrile compound under acidic or basic conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with butanol in the presence of a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Butyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the methoxyphenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the methoxyphenyl ring and the tetrazolopyrimidine core.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols), solvents (DMF, DMSO), catalysts (palladium, copper).

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), solvents (water, acetic acid).

    Reduction: Reducing agents (sodium borohydride, lithium aluminum hydride), solvents (ethanol, THF).

    Hydrolysis: Acids (HCl, H2SO4) or bases (NaOH, KOH), water or alcohol as solvents.

Major Products Formed

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Reduced derivatives with modified functional groups.

    Hydrolysis: Corresponding carboxylic acid and butanol.

Scientific Research Applications

Butyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.

    Materials Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is used in biochemical assays to study enzyme inhibition, receptor binding, and cellular signaling pathways.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block in combinatorial chemistry.

Mechanism of Action

The mechanism of action of Butyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated methoxyphenyl ring and the tetrazolopyrimidine core play crucial roles in binding to these targets, leading to modulation of their activity. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains, thereby affecting downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 7-(5-chloro-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Butyl 7-(5-fluoro-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate
  • Butyl 7-(5-iodo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

Uniqueness

The uniqueness of Butyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate lies in its specific brominated methoxyphenyl ring, which imparts distinct electronic and steric properties. This makes it particularly effective in certain chemical reactions and biological interactions compared to its chloro, fluoro, and iodo analogs.

Properties

Molecular Formula

C17H20BrN5O3

Molecular Weight

422.3 g/mol

IUPAC Name

butyl 7-(5-bromo-2-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C17H20BrN5O3/c1-4-5-8-26-16(24)14-10(2)19-17-20-21-22-23(17)15(14)12-9-11(18)6-7-13(12)25-3/h6-7,9,15H,4-5,8H2,1-3H3,(H,19,20,22)

InChI Key

QSPCOFAPUUSMMK-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=C(NC2=NN=NN2C1C3=C(C=CC(=C3)Br)OC)C

Origin of Product

United States

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